

# Revolutionizing iPSC Generation: The Power of CHIR99021 in Small Molecule Cocktails

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The generation of induced pluripotent stem cells (iPSCs) has been a cornerstone of regenerative medicine, offering unprecedented opportunities for disease modeling, drug discovery, and cell-based therapies. While the seminal work by Takahashi and Yamanaka demonstrated the feasibility of reprogramming somatic cells using a combination of four transcription factors (Oct4, Sox2, Klf4, and c-Myc), the use of viral vectors and the inclusion of oncogenes have raised safety concerns for clinical applications. The advent of small molecules as reprogramming enhancers and even replacements for transcription factors has paved the way for safer and more efficient iPSC generation. Among these, CHIR99021, a potent and selective inhibitor of glycogen synthase kinase 3 (GSK3), has emerged as a critical component in various small molecule cocktails.

CHIR99021 exerts its powerful effects primarily through the activation of the canonical Wnt/ $\beta$ -catenin signaling pathway.<sup>[1][2]</sup> GSK3 is a key negative regulator of this pathway, phosphorylating  $\beta$ -catenin and targeting it for proteasomal degradation. By inhibiting GSK3, CHIR99021 leads to the stabilization and nuclear accumulation of  $\beta$ -catenin, which in turn activates the transcription of downstream target genes essential for maintaining pluripotency and self-renewal.<sup>[1][2]</sup> This mechanism allows CHIR99021 to not only enhance the efficiency of traditional reprogramming methods but also to replace the need for the oncogene c-Myc.<sup>[3]</sup>

This application note provides a comprehensive overview of the use of CHIR99021 in combination with other small molecules for iPSC generation. We will delve into the signaling pathways involved, present quantitative data on reprogramming efficiencies, and provide

detailed experimental protocols for researchers, scientists, and drug development professionals.

## Small Molecule Cocktails Featuring CHIR99021 for iPSC Generation

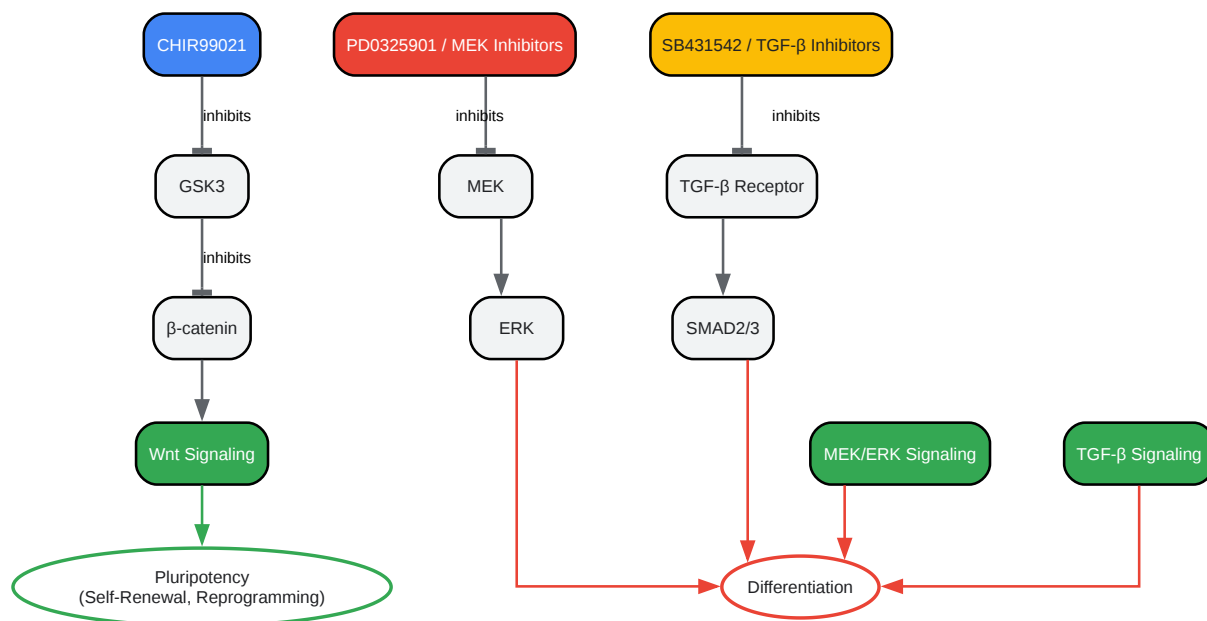
The versatility of CHIR99021 is highlighted by its successful integration into numerous small molecule cocktails, each tailored to enhance reprogramming efficiency, replace specific transcription factors, or even achieve complete chemical reprogramming. These combinations often target complementary pathways, such as the TGF- $\beta$  and MEK-ERK pathways, to create a cellular environment conducive to pluripotency.

Small Molecule Cocktail	Key Components & Targets	Application	Reported Reprogramming Efficiency	Reference
2i (with LIF)	CHIR99021 (GSK3 inhibitor), PD0325901 (MEK inhibitor)	Maintenance of mouse embryonic stem cells, final stage of chemical reprogramming	N/A (for maintenance)	<a href="#">[4]</a>
CHALP	CHIR99021, HA-100 (ROCK inhibitor), A-83-01 (TGF- $\beta$ inhibitor), hLIF, PD0325901	Episomal reprogramming of human fibroblasts	Greatly improves episomal reprogramming efficiency	<a href="#">[5]</a> <a href="#">[6]</a>
VC6T	Valproic acid (HDAC inhibitor), CHIR99021, 616452 (RepSox, TGF- $\beta$ inhibitor), Tranylcypromine (LSD1 inhibitor)	Reprogramming with only Oct4	Not specified	<a href="#">[7]</a>
Chemical iPSC (CiPSC) Cocktail (Mouse)	Valproic acid, CHIR99021, RepSox, Tranylcypromine, Forskolin, DZNep	Complete chemical reprogramming of mouse fibroblasts	Up to 0.2%	<a href="#">[8]</a> <a href="#">[9]</a>
AGi	Ascorbic acid, GSK3 inhibitor (CHIR99021)	Rapid and synchronous iPSC formation with OKSM	~56% by day 15	<a href="#">[10]</a>

Chicken iPSC Cocktail	bFGF, CHIR99021, RepSox, DZNep, BrdU, BMP4, Vitamin C, EPZ-5676, VPA	Chemical reprogramming of chicken embryonic fibroblasts	Not specified	[11]
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## Signaling Pathways Modulated by CHIR99021 and its Partners

The generation of iPSCs is a complex process involving the orchestrated modulation of multiple signaling pathways that govern cell fate. CHIR99021, in concert with other small molecules, tips the balance from a differentiated state towards pluripotency.



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Figure 1: Signaling pathways modulated by CHIR99021 and other small molecules in iPSC generation.

## Experimental Protocols

### Protocol 1: Enhanced Episomal Reprogramming of Human Fibroblasts using the CHALP Cocktail

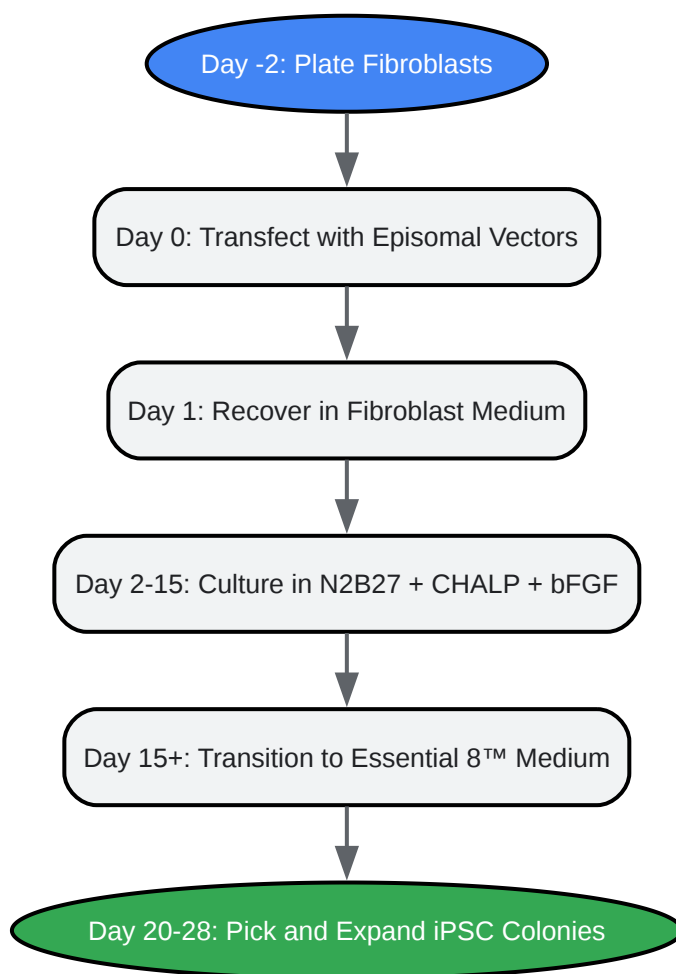
This protocol outlines the generation of human iPSCs from fibroblasts using episomal vectors, with reprogramming efficiency significantly enhanced by the CHALP small molecule cocktail.[\[5\]](#)  
[\[6\]](#)

Materials:

- Human dermal fibroblasts
- Fibroblast Medium (DMEM, 10% FBS, 1% MEM Non-Essential Amino Acids)
- Episomal iPSC Reprogramming Vectors
- Transfection reagent (e.g., Neon™ Transfection System)
- N2B27 Medium (DMEM/F-12, N-2 Supplement, B-27 Supplement)
- CHALP small molecule cocktail:
  - CHIR99021 (3 μM)
  - HA-100 (10 μM)
  - A-83-01 (0.5 μM)
  - PD0325901 (0.5 μM)
- Human Leukemia Inhibitory Factor (hLIF) (10 ng/mL)
- Basic Fibroblast Growth Factor (bFGF) (100 ng/mL)
- Essential 8™ Medium

- Matrigel-coated plates

Workflow:



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Figure 2: Workflow for episomal reprogramming with the CHALP cocktail.

Procedure:

- Cell Plating (Day -2): Plate human fibroblasts on gelatin-coated plates in Fibroblast Medium to achieve 70-80% confluency on the day of transfection.
- Transfection (Day 0): Transfect the fibroblasts with the episomal iPSC reprogramming vectors according to the manufacturer's protocol.

- Recovery (Day 1): The day after transfection, replace the medium with fresh Fibroblast Medium.
- Induction of Reprogramming (Day 2-15):
  - On Day 2, replace the medium with N2B27 Medium freshly supplemented with the CHALP cocktail (CHIR99021, HA-100, A-83-01, PD0325901), hLIF, and bFGF.
  - Change the medium every other day.
  - Monitor the cells for morphological changes. iPSC-like colonies should start to appear around day 10-15.
- Transition to Feeder-Free Culture (Day 15+):
  - Once iPSC colonies are well-formed, switch to Essential 8™ Medium.
  - Change the medium daily.
- iPSC Colony Picking and Expansion (Day 20-28):
  - Manually pick well-defined iPSC colonies and transfer them to new Matrigel-coated plates for expansion.
  - Characterize the expanded iPSC lines for pluripotency markers.

## Protocol 2: Generation of Mouse Chemically Induced Pluripotent Stem Cells (CiPSCs)

This protocol describes the groundbreaking method of generating iPSCs from mouse embryonic fibroblasts (MEFs) using only a cocktail of small molecules, completely avoiding the use of transcription factors.<sup>[4][9]</sup>

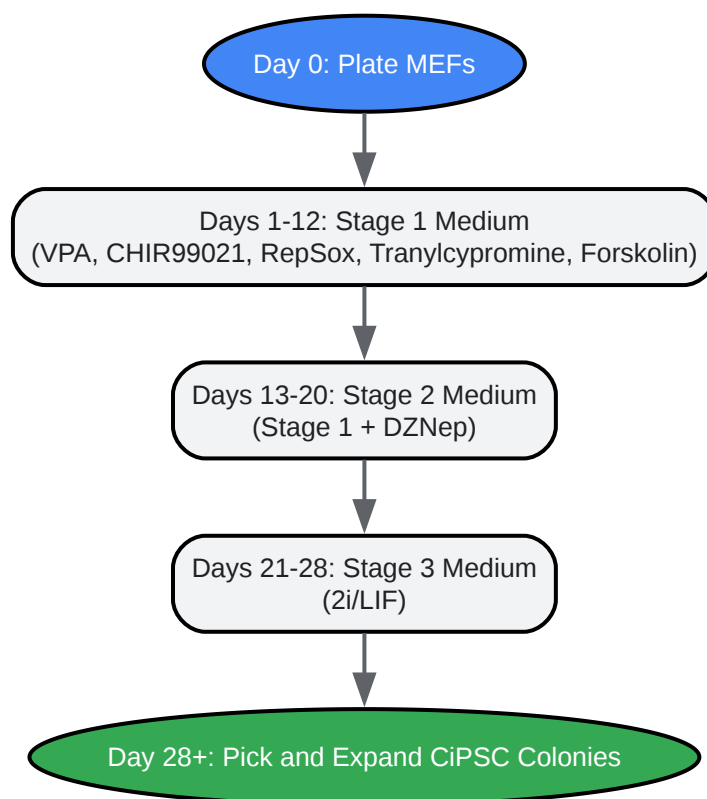
### Materials:

- Mouse embryonic fibroblasts (MEFs)
- MEF Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

- Stage 1 Medium (DMEM/F12, 1% N2, 2% B27, 1% Glutamax, 1% NEAA, 10 ng/mL bFGF) supplemented with:
  - Valproic Acid (VPA, 0.5 mM)
  - CHIR99021 (3  $\mu$ M)
  - 616452 (RepSox, 1  $\mu$ M)
  - Tranylcypromine (10  $\mu$ M)
  - Forskolin (10  $\mu$ M)
- Stage 2 Medium: Stage 1 Medium with the addition of DZNep (1  $\mu$ M)
- Stage 3 Medium (2i/LIF Medium): Stage 1 Medium supplemented with:
  - CHIR99021 (3  $\mu$ M)
  - PD0325901 (1  $\mu$ M)
  - LIF (1000 U/mL)

Workflow:





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Figure 3: Workflow for the generation of mouse CiPSCs.

Procedure:

- Cell Plating (Day 0): Plate MEFs on gelatin-coated plates in MEF Medium.
- Stage 1 (Days 1-12): The next day, replace the MEF medium with Stage 1 Medium containing the initial small molecule cocktail. Change the medium every two days.
- Stage 2 (Days 13-20): Switch to Stage 2 Medium, which includes DZNep in addition to the Stage 1 components. Continue to change the medium every two days.
- Stage 3 (Days 21-28): Switch to Stage 3 Medium (2i/LIF) to stabilize the pluripotent state. Change the medium every other day.
- CiPSC Colony Picking and Expansion (Day 28+):
  - Mature CiPSC colonies should be visible.

- Manually pick and expand the colonies on new gelatin-coated plates in 2i/LIF medium.
- Characterize the resulting CiPSC lines for pluripotency.

## Conclusion

CHIR99021 has proven to be an indispensable tool in the field of iPSC generation. Its ability to potently activate the Wnt signaling pathway, combined with its synergistic effects with other small molecules targeting key developmental pathways, has led to the development of more efficient, safer, and even entirely chemically-defined reprogramming protocols. The application notes and protocols provided here offer a solid foundation for researchers to harness the power of CHIR99021 and its combinations to advance their work in regenerative medicine and drug discovery. The continued exploration of novel small molecule cocktails holds the promise of further refining iPSC generation, bringing us closer to the widespread clinical application of this transformative technology.

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